molecular formula C29H26O4 B14585776 1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one CAS No. 61497-71-0

1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one

Cat. No.: B14585776
CAS No.: 61497-71-0
M. Wt: 438.5 g/mol
InChI Key: UFEIUCLPZWZVBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one is an organic compound characterized by its unique structure, which includes three benzyloxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one typically involves the reaction of benzyl bromide with resacetophenone in the presence of potassium carbonate in refluxing acetonitrile for 18 hours, yielding a high purity product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzyl ethers.

Scientific Research Applications

1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action for 1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy groups can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one is unique due to the presence of three benzyloxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with fewer benzyloxy groups.

Properties

CAS No.

61497-71-0

Molecular Formula

C29H26O4

Molecular Weight

438.5 g/mol

IUPAC Name

1-[2,4,6-tris(phenylmethoxy)phenyl]ethanone

InChI

InChI=1S/C29H26O4/c1-22(30)29-27(32-20-24-13-7-3-8-14-24)17-26(31-19-23-11-5-2-6-12-23)18-28(29)33-21-25-15-9-4-10-16-25/h2-18H,19-21H2,1H3

InChI Key

UFEIUCLPZWZVBM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.